3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride
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Overview
Description
3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes:
Nitration: The starting material, 4-bromo-3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: The amine group is methylated to form N-methyl-4-bromo-3-(trifluoromethyl)aniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)aniline: Lacks the N-methyl group but shares similar structural features.
2-bromo-5-iodo-(trifluoromethyl)benzene: Contains additional halogen atoms, leading to different reactivity.
4-(trifluoromethyl)aniline: Lacks the bromine atom but retains the trifluoromethyl group
Uniqueness
3-bromo-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the combination of its bromine, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
2751610-49-6 |
---|---|
Molecular Formula |
C8H8BrClF3N |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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